Cas no 2169745-62-2 (methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)

Methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate is a brominated tetrahydronaphthalene derivative featuring a conjugated ester functionality. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or functionalized polycyclic frameworks. The presence of the bromine substituent enhances reactivity for further cross-coupling transformations, while the α,β-unsaturated ester moiety allows for selective nucleophilic or cycloaddition reactions. The (1Z)-configuration of the exocyclic double bond may confer stereochemical control in downstream applications. Its structural features make it suitable for exploratory studies in medicinal chemistry and materials science.
methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate structure
2169745-62-2 structure
Product Name:methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
CAS No:2169745-62-2
MF:C13H13BrO2
MW:281.145123243332
CID:6524229
PubChem ID:165526226
Update Time:2025-06-09

methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
    • EN300-1459843
    • 2169745-62-2
    • methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
    • Inchi: 1S/C13H13BrO2/c1-16-13(15)7-10-4-2-3-9-5-6-11(14)8-12(9)10/h5-8H,2-4H2,1H3/b10-7-
    • InChI Key: JIVODSMPFSWFJX-YFHOEESVSA-N
    • SMILES: BrC1C=CC2=C(C=1)/C(=C\C(=O)OC)/CCC2

Computed Properties

  • Exact Mass: 280.00989g/mol
  • Monoisotopic Mass: 280.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Pricemore >>

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Additional information on methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate

Methyl 2-(1Z)-7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2): An Overview

Methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated tetrahydronaphthalene moiety and an acetate ester group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate can be represented as follows: C15H15BrO2. The presence of the bromine atom at the 7-position of the tetrahydronaphthalene ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. The acetate ester group at the 2-position further modulates its solubility and metabolic stability.

Recent studies have highlighted the potential of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that compounds with similar structural motifs exhibit potent antiproliferative activity against a range of cancer cell lines. The brominated tetrahydronaphthalene moiety has been identified as a key pharmacophore that contributes to this activity by interacting with specific cellular targets involved in cell cycle regulation and apoptosis.

In addition to its anticancer potential, methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate typically involves a multi-step process that includes the preparation of the brominated tetrahydronaphthalene intermediate and subsequent coupling with an appropriate acetylene derivative. The Z-isomer configuration at the double bond is crucial for achieving the desired biological activity. Advanced synthetic methods such as palladium-catalyzed cross-coupling reactions have been employed to optimize the yield and purity of the final product.

To further understand the biological mechanisms underlying the activity of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate, several in vitro and in vivo studies have been conducted. These studies have revealed that the compound can modulate multiple signaling pathways involved in cell proliferation and inflammation. For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2) represents a promising lead compound in the development of novel therapeutic agents for cancer and inflammatory diseases. Its unique structural features and multifaceted biological activities make it an attractive target for further research and development in medicinal chemistry.

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